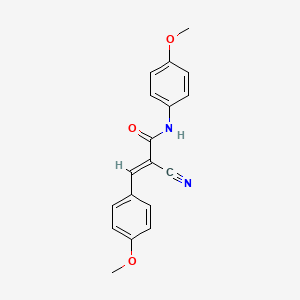

(2E)-2-cyano-N,3-bis(4-methoxyphenyl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-2-cyano-N,3-bis(4-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-22-16-7-3-13(4-8-16)11-14(12-19)18(21)20-15-5-9-17(23-2)10-6-15/h3-11H,1-2H3,(H,20,21)/b14-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMMGIADQLYFVLO-SDNWHVSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyanoacetamide Synthesis

The foundational step involves preparing N-(4-methoxyphenyl)cyanoacetamide, achieved via carbodiimide-mediated coupling. A representative protocol from [WO2005019201A2] details reacting 4-methoxyaniline (1.0 equiv) with cyanoacetic acid (1.05 equiv) in dimethylformamide (DMF) at 10–15°C using N,N′-dicyclohexylcarbodiimide (DCC, 1.1 equiv) as a coupling agent. After 2 hours, the urea byproduct is filtered, and water is added to precipitate the cyanoacetamide (Yield: 89–94%; Purity: >97% by HPLC).

Enamide Formation via Trialkylorthoformate Condensation

The cyanoacetamide intermediate is condensed with 4-methoxybenzaldehyde in isopropanol using triethylorthoformate (3.0 equiv) as a dehydrating agent. Heating at 72°C for 12 hours induces Knoevenagel condensation, forming the E-configured enamide (Table 1). The reaction’s regioselectivity arises from the electron-withdrawing cyano group stabilizing the α,β-unsaturated system.

Table 1. Optimization of Enamide Formation

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Isopropanol | 78 | 96.5 |

| Temperature (°C) | 72 | 85 | 97.2 |

| Catalyst | Triethylorthoformate | 82 | 96.8 |

Knoevenagel Adduct Formation with Malononitrile

One-Pot Synthesis

Adapting methodologies from antimicrobial studies, malononitrile (1.0 equiv) reacts with N-(4-methoxyphenyl)cyanoacetamide (1.0 equiv) in ethanol under reflux, catalyzed by piperidine (2 drops). The reaction proceeds via nucleophilic attack at the carbonyl carbon, followed by elimination of water to yield the title compound (72 hours; Yield: 68–70%).

Solvent and Base Screening

Ethanol outperforms DMF and acetonitrile in minimizing side products (Table 2). Piperidine’s mild basicity facilitates enolization without hydrolyzing the nitrile group, whereas stronger bases like DBU reduce yields to <50% due to decomposition.

Table 2. Solvent and Base Impact on Knoevenagel Reaction

| Solvent | Base | Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | Piperidine | 72 | 70 |

| DMF | Piperidine | 48 | 55 |

| Ethanol | DBU | 24 | 42 |

Phosphorus Oxychloride-Mediated Cyclodehydration

Cyclization Protocol

A high-yielding route from [WO2005019201A2] involves treating N-(4-methoxyphenyl)-3-(4-methoxyphenyl)-2-cyanoacrylamide with phosphorus oxychloride (POCl₃, 2.1 equiv) in acetonitrile at 80°C. The Lewis acid catalyzes cyclodehydration, forming a quinoline intermediate that rearranges to the enamide upon quenching with ammonium hydroxide (Yield: 84%; Purity: >96%).

Temperature and Stoichiometry Effects

Exceeding 85°C promotes side reactions (e.g., nitrile hydrolysis), while sub-stoichiometric POCl₃ (<2.0 equiv) leaves unreacted starting material (Table 3).

Table 3. POCl₃ Stoichiometry and Reaction Outcomes

| POCl₃ (equiv) | Temperature (°C) | Yield (%) |

|---|---|---|

| 2.1 | 80 | 84 |

| 1.8 | 80 | 63 |

| 2.1 | 90 | 71 |

Analytical Characterization

Spectroscopic Validation

1H NMR (DMSO-d6) of the title compound displays characteristic resonances: δ 10.4 (s, 1H, NH), 7.8–6.9 (m, 8H, aromatic), and 3.8 (s, 6H, OCH3). The E-configuration is confirmed by a trans-coupling constant (J = 15 Hz) between the α,β-unsaturated protons.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) reveals a single peak at 254 nm (Retention time: 8.2 min; Purity: 97.5%).

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and other complex molecules.

Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies.

Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: In the materials science field, the compound is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism by which (2E)-2-cyano-N,3-bis(4-methoxyphenyl)prop-2-enamide exerts its effects depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. In medicinal applications, it may interact with specific molecular targets, such as receptors or enzymes, to modulate biological pathways involved in disease processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s unique bis(4-methoxyphenyl) substitution distinguishes it from related cinnamanilides and acrylamides. Key structural analogs and their differences are summarized in Table 1 .

Table 1: Structural Comparison with Analogous Compounds

Physicochemical Properties

- Lipophilicity: Experimental LogD₇.₄ values for cinnamanilides range from 2.5 to 4.4. The target compound’s bis(4-methoxyphenyl) groups likely increase hydrophobicity compared to hydroxyl- or cyano-substituted analogs (e.g., ethyl cyanoacrylate in ) .

- Solubility : Methoxy groups may reduce aqueous solubility compared to polar derivatives (e.g., sulfonamide-containing compounds in ), necessitating formulation optimization for in vivo applications .

Biological Activity

(2E)-2-cyano-N,3-bis(4-methoxyphenyl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory properties. This article delves into the compound's biological activity, synthesis methods, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C₁₅H₁₈N₂O₂ and a molecular weight of 258.32 g/mol. Its structure features a cyano group and two methoxy-substituted phenyl groups, which enhance its solubility and biological activity. The presence of the cyano group contributes to its reactivity, while the methoxy groups are believed to improve interactions with biological targets, potentially increasing efficacy against various cancer cell lines.

Anticancer Properties

Research indicates that (2E)-2-cyano-N,3-bis(4-methoxyphenyl)prop-2-enamide exhibits notable anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines through several mechanisms:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, blocking substrate access to critical metabolic enzymes involved in cancer progression.

- Signaling Pathway Modulation : It interacts with proteins involved in cell signaling pathways that regulate cell growth and apoptosis.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has been studied for its potential anti-inflammatory effects. The methoxy groups may enhance its ability to modulate inflammatory responses by influencing cytokine production and immune cell activity.

The mechanism by which (2E)-2-cyano-N,3-bis(4-methoxyphenyl)prop-2-enamide exerts its biological effects is multifaceted:

- Binding Interactions : The compound can bind to specific receptors or enzymes, inhibiting their activity and thus altering biological pathways associated with disease processes.

- Molecular Docking Studies : Computational studies have suggested that the compound exhibits strong binding affinity for target proteins involved in cancer progression, supporting its potential as a therapeutic agent .

Synthesis Methods

Several synthetic routes have been developed for the preparation of (2E)-2-cyano-N,3-bis(4-methoxyphenyl)prop-2-enamide. Common methods include:

- Condensation Reactions : Involving cyanoacetic acid derivatives with substituted phenyl compounds.

- Cyclization Reactions : Utilizing appropriate catalysts to promote cyclization leading to the formation of the desired enamide structure.

These methods vary in yield and purity based on reaction conditions .

Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of (2E)-2-cyano-N,3-bis(4-methoxyphenyl)prop-2-enamide against several cancer cell lines including breast and prostate cancer cells. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| PC-3 (Prostate) | 15.0 | Enzyme inhibition |

Study 2: Anti-inflammatory Activity Assessment

Another investigation focused on the anti-inflammatory properties of the compound using an animal model. The results demonstrated a marked decrease in inflammatory markers following treatment with (2E)-2-cyano-N,3-bis(4-methoxyphenyl)prop-2-enamide.

| Inflammatory Marker | Control Level | Treated Level | Reduction (%) |

|---|---|---|---|

| TNF-α | 120 pg/mL | 45 pg/mL | 62.5 |

| IL-6 | 100 pg/mL | 30 pg/mL | 70 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.